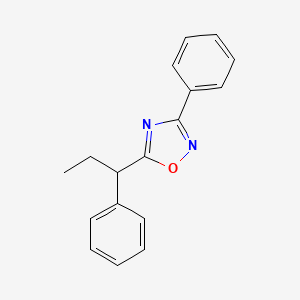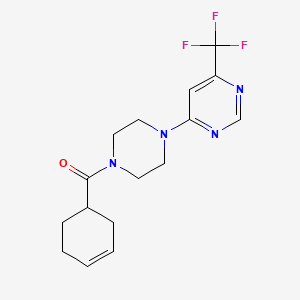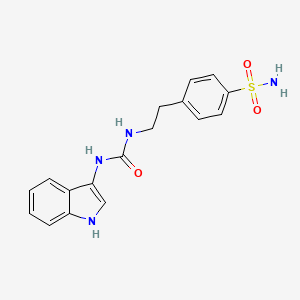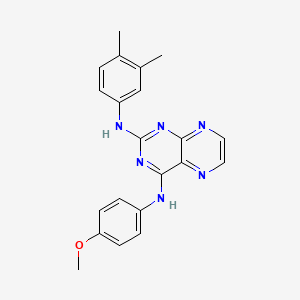![molecular formula C25H20ClN3O2 B2417471 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-56-5](/img/structure/B2417471.png)
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been studied extensively for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves the inhibition of various molecular targets such as kinases, enzymes, and receptors. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. Additionally, it has been found to bind to various receptors such as adenosine receptors and serotonin receptors, which are involved in pain and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline depend on the specific molecular targets it interacts with. In cancer research, it has been found to induce apoptosis and inhibit cell cycle progression, leading to the suppression of tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2, leading to the attenuation of inflammation. In infectious disease research, it has been investigated for its antiviral and antibacterial properties, which may involve the inhibition of viral replication and bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It also has a well-established synthesis method and has been extensively studied for its pharmacological properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its safety and efficacy.
Orientations Futures
For the study of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline include the investigation of its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its specific molecular targets. The development of more potent and selective derivatives of this compound may also be explored for improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves the condensation of 4-chlorobenzylamine and 3,4-dimethoxyphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization using a palladium catalyst and a reducing agent such as hydrazine hydrate. The final product is obtained through purification and isolation techniques such as column chromatography.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2. In infectious disease research, it has been investigated for its antiviral and antibacterial properties.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACDGIJRKMJQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)


![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)


![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)



![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)
